molecular formula C8H19NO3 B14261214 1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) CAS No. 400038-82-6

1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)

Cat. No.: B14261214
CAS No.: 400038-82-6
M. Wt: 177.24 g/mol
InChI Key: DIBJEINTHKCSIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) can be synthesized through the reaction of ethanolamine with propylene oxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:

Ethanolamine+Propylene Oxide1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)\text{Ethanolamine} + \text{Propylene Oxide} \rightarrow \text{1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)} Ethanolamine+Propylene Oxide→1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)

Industrial Production Methods

Industrial production of 1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) involves large-scale reactors where ethanolamine and propylene oxide are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated compounds and other derivatives.

Scientific Research Applications

1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2-Hydroxyethyl)imino]dipropan-2-ol
  • N,N-Bis(2-hydroxypropyl)ethanolamine
  • Di-(2-hydroxypropyl)-ethanolamine

Uniqueness

1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form dendritic polymers makes it particularly valuable in advanced materials science .

Properties

CAS No.

400038-82-6

Molecular Formula

C8H19NO3

Molecular Weight

177.24 g/mol

IUPAC Name

1-[1-hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C8H19NO3/c1-6(10)4-9(8(3)12)5-7(2)11/h6-8,10-12H,4-5H2,1-3H3

InChI Key

DIBJEINTHKCSIT-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C(C)O)O

Origin of Product

United States

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